molecular formula C27H27N5O4 B11241397 3,4,5-trimethoxy-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzamide

3,4,5-trimethoxy-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11241397
M. Wt: 485.5 g/mol
InChI Key: FYYPMGMRLABCTF-UHFFFAOYSA-N
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Description

N-{4-[(4-ANILINO-6-METHYL-2-PYRIMIDINYL)AMINO]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a pyrimidine core, an aniline group, and a trimethoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-ANILINO-6-METHYL-2-PYRIMIDINYL)AMINO]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the aniline group, and the attachment of the trimethoxybenzamide moiety. Common synthetic methods include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aniline Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Trimethoxybenzamide Moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-ANILINO-6-METHYL-2-PYRIMIDINYL)AMINO]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-ANILINO-6-METHYL-2-PYRIMIDINYL)AMINO]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-ANILINO-6-METHYL-2-PYRIMIDINYL)AMINO]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-ANILINO-6-METHYL-2-PYRIMIDINYL)AMINO]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE: shares structural similarities with other pyrimidine-based compounds, such as:

Uniqueness

What sets N-{4-[(4-ANILINO-6-METHYL-2-PYRIMIDINYL)AMINO]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic applications.

Properties

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H27N5O4/c1-17-14-24(29-19-8-6-5-7-9-19)32-27(28-17)31-21-12-10-20(11-13-21)30-26(33)18-15-22(34-2)25(36-4)23(16-18)35-3/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32)

InChI Key

FYYPMGMRLABCTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=CC=C4

Origin of Product

United States

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